Enantiomeric Purity: Racemic vs. Enantiomerically Resolved Monomethyl Esters
The racemic mixture (CAS 98168-34-4) provides 0% enantiomeric excess (ee), serving as a cost-effective starting material when chirality is not required. In contrast, the established cinchona alkaloid-mediated asymmetric methanolysis of cyclic meso-anhydrides yields the corresponding dicarboxylic acid mono-methyl esters with up to 99% ee. This methodology produces single-enantiomer forms (e.g., (1S,2R)-cis, CAS 88315-64-4) that are essential for synthesizing enantiopure unnatural β-amino acids via Curtius degradation.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 0% ee (racemic mixture by definition) |
| Comparator Or Baseline | Single-enantiomer monomethyl esters produced via asymmetric methanolysis: up to 99% ee |
| Quantified Difference | Δ up to 99% ee |
| Conditions | Cinchona alkaloid-mediated methanolysis of meso-anhydrides (Bolm et al., Synthesis 2001) |
Why This Matters
Procuring the racemic versus enantiopure form directly dictates the achievable enantiomeric purity of downstream pharmaceutical intermediates and APIs.
